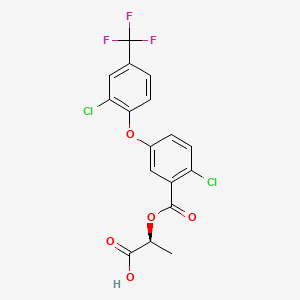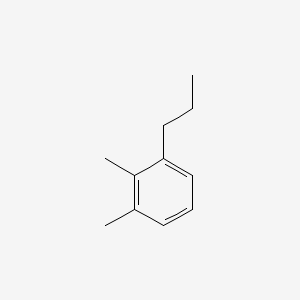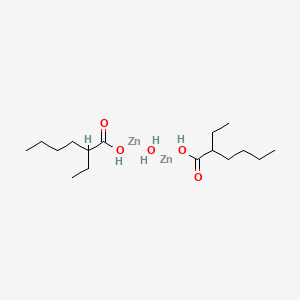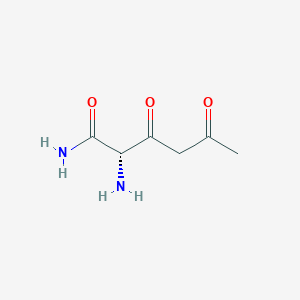
2-Amino-3,5-dioxohexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3,5-dioxohexanamide is an organic compound with the molecular formula C6H10N2O3 It is a derivative of hexanamide and contains both amino and oxo functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-dioxohexanamide typically involves the reaction of hexanamide with specific reagents under controlled conditions. One common method includes the use of an amino group donor and an oxidizing agent to introduce the amino and oxo groups into the hexanamide structure. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems allows for the precise control of reaction parameters, ensuring consistent product quality. Industrial methods may also incorporate purification steps such as crystallization or distillation to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3,5-dioxohexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxylated compounds.
Applications De Recherche Scientifique
2-Amino-3,5-dioxohexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Amino-3,5-dioxohexanamide exerts its effects involves its interaction with specific molecular targets. The amino and oxo groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3,5-dioxohexanoic acid
- 2-Amino-3,5-dioxohexanol
- 2-Amino-3,5-dioxohexane
Uniqueness
2-Amino-3,5-dioxohexanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
72333-15-4 |
|---|---|
Formule moléculaire |
C6H10N2O3 |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
(2S)-2-amino-3,5-dioxohexanamide |
InChI |
InChI=1S/C6H10N2O3/c1-3(9)2-4(10)5(7)6(8)11/h5H,2,7H2,1H3,(H2,8,11)/t5-/m0/s1 |
Clé InChI |
AGPAVMYFSJQJNN-YFKPBYRVSA-N |
SMILES isomérique |
CC(=O)CC(=O)[C@@H](C(=O)N)N |
SMILES canonique |
CC(=O)CC(=O)C(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


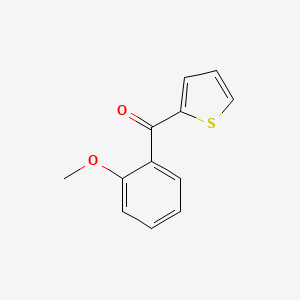
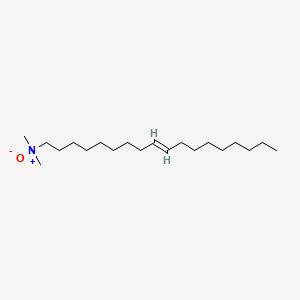
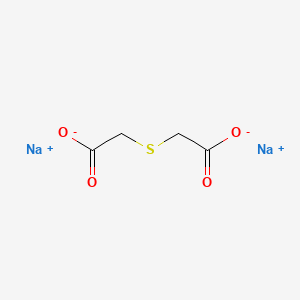

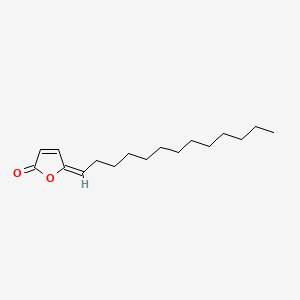
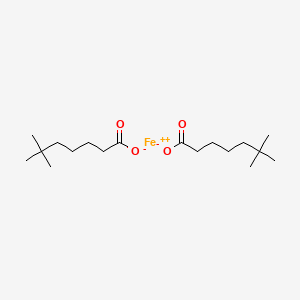
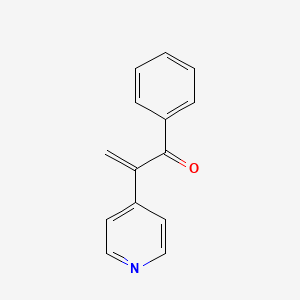
![2-[(6,8-Dibromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B12650753.png)

